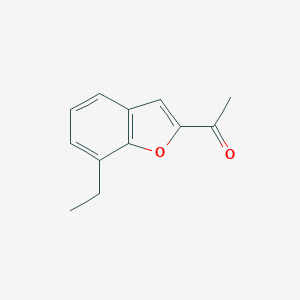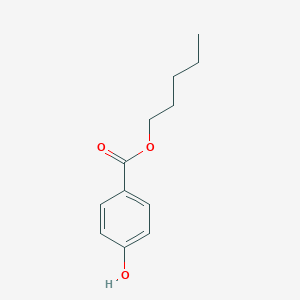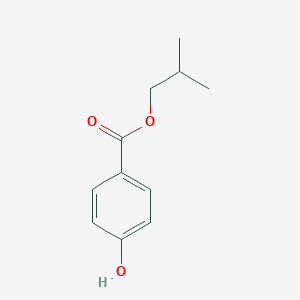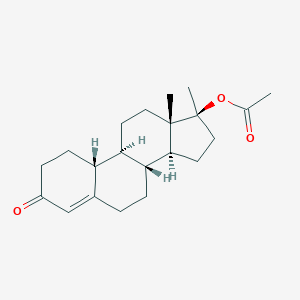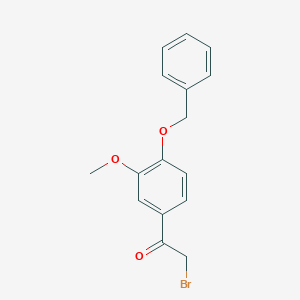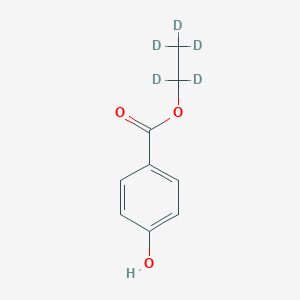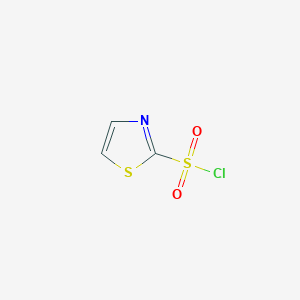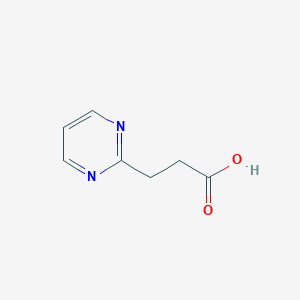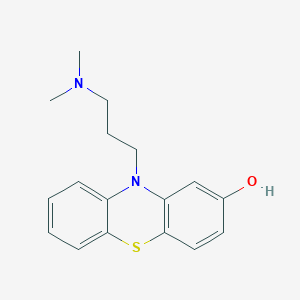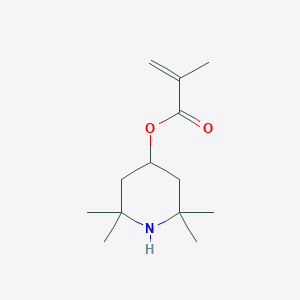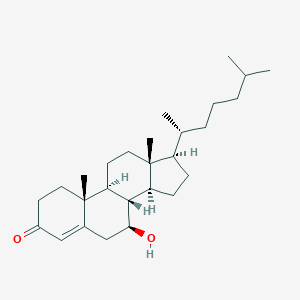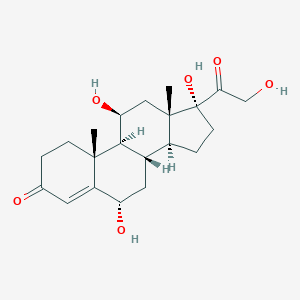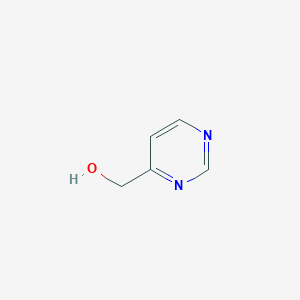
4-(羟甲基)嘧啶
描述
4-(Hydroxymethyl)pyrimidine is a versatile chemical used in various applications, particularly in coordination chemistry. It plays a significant role in synthesizing complex compounds and has intriguing molecular structures.
Synthesis Analysis
Synthesis from Pyrimidine Derivatives : Pyrimidine derivatives, including 4-(Hydroxymethyl)pyrimidine, are synthesized from simpler pyrimidine compounds by substituting groups like chloromethyl, cyanomethyl, and others. This conversion is crucial in forming various pyrimidine compounds with different properties (Sakamoto et al., 1980).
Advanced Synthesis Methods : Recent methods involve complex reactions, like the Mitsunobu reaction, to synthesize derivatives of 4-(Hydroxymethyl)pyrimidine, indicating the advancement in synthetic techniques (Masevičius et al., 2012).
Molecular Structure Analysis
- Structural Features in Complexes : 4-(Hydroxymethyl)pyrimidine forms part of the structure in various complexes, such as manganese benzoate clusters. These complexes feature intricate molecular structures like edge-sharing Mn4 tetrahedra (Stamatatos et al., 2006).
Chemical Reactions and Properties
- Reactivity in Coordination Chemistry : The compound exhibits reactivity in forming coordination complexes. It's used in the synthesis of dinuclear and mononuclear Cu(II) complexes, showing its versatility in coordination chemistry (Hutchinson et al., 2010).
- Diverse Chemical Behavior : The compound's ability to form different types of bonds and participate in various reactions highlights its chemical versatility.
Physical Properties Analysis
- Crystallographic Characteristics : The crystal structure of related pyrimidine compounds gives insight into the physical properties of 4-(Hydroxymethyl)pyrimidine, such as bond lengths and angles, which are critical in understanding its reactivity and interactions (Zhang et al., 2013).
科学研究应用
合成和结构分析
衍生物的合成
嘧啶的衍生物 5-羟甲基嘧啶在 4 位上进行变异合成,对各种细胞系表现出细胞毒性。该研究突出了嘧啶衍生物在癌症研究中的潜力,以及它们基于结构差异的可变毒性 (Stolarczyk 等人,2021)。
六核团簇的形成
在苯甲酸锰化学中使用 4-(羟甲基)吡啶和嘧啶会导致形成具有六核团簇的配合物,展示了化学多功能性和在材料科学中的潜在应用 (Stamatatos 等人,2006)。
生物和医学应用
抗炎和镇痛活性
嘧啶衍生物,特别是 4-(4-氟-3-甲基苯基)-6-(取代芳基)-1,6-二氢嘧啶-2-醇,显示出有希望的抗炎和镇痛活性。这些发现表明嘧啶衍生物在开发新的治疗剂中具有潜在作用 (Muralidharan 等人,2019)。
核苷类似物合成
为抗癌药物开发制备的嘧啶核苷的 4'-C-(羟甲基)类似物显示出与人核苷激酶的底物相容性。这突出了它们在医药应用中的潜力,特别是在抗病毒和抗癌治疗中 (Griffon 等人,2006)。
化学反应性和改性
转化为各种官能团
羟甲基嘧啶可以通过化学方法转化为各种官能团,展示了嘧啶衍生物在合成化学中的反应性和多功能性 (Sakamoto 等人,1980)。
锡化和交叉偶联
当嘧啶在 4 位上发生锡化时,可以通过钯催化的交叉偶联形成新的碳碳键。这表明它们在复杂有机合成和材料科学应用中的用途 (Majeed 等人,1989)。
DNA 相互作用和光产物
- DNA 光产物:嘧啶 (6-4) 光产物是 UV 照射引起的主要 DNA 损伤,使用水解和 HPLC 进行研究。这项研究对于理解 DNA 损伤和修复机制至关重要 (Douki 等人,1995)。
作用机制
Target of Action
4-Pyrimidinemethanol, also known as 4-(Hydroxymethyl)pyrimidine or Pyrimidin-4-ylmethanol, is a pyrimidine-based compound . Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . They have been found to have a broad biological activity, including antimicrobial, antimalarial, antiviral, anticancer, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications
Mode of Action
Pyrimidine-based compounds are known to interact with various targets by effectively forming hydrogen bonds and acting as bioisosteres for phenyl and other aromatic π systems . This interaction can improve the pharmacokinetic/pharmacodynamic properties of the drug .
Biochemical Pathways
Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Pyrimidines are crucial for various biological processes, such as DNA and RNA biosynthesis . Inosine, a purine nucleoside, acts as a central intermediate in purine anabolic and catabolic pathways
Pharmacokinetics
It is known that the hydrophilicity of a compound can affect its ability to cross cell walls and therefore its bioavailability .
Result of Action
Pyrimidine metabolism is known to play a decisive role in determining cell fates, including proliferation, differentiation, apoptosis, and metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the activity of a compound.
安全和危害
属性
IUPAC Name |
pyrimidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-3-5-1-2-6-4-7-5/h1-2,4,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYVFRVNVPKHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513325 | |
| Record name | (Pyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)pyrimidine | |
CAS RN |
33581-98-5 | |
| Record name | 4-Pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33581-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Pyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pyrimidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 4-Pyrimidinemethanol influence the movement of plant growth regulators within plants?
A: While the provided research doesn't directly investigate the effects of 4-Pyrimidinemethanol itself, it highlights the impact of structurally similar compounds on the transport of plant growth regulators. For instance, the study found that Ancymidol, a growth retardant containing a 4-Pyrimidinemethanol moiety, affected the translocation of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) in bean seedlings. [] Specifically, applying Ancymidol to leaves before introducing 2,4,5-T reduced the movement of 2,4,5-T towards young shoots but didn't significantly impact its downward movement within the plant. [] Interestingly, this effect of Ancymidol on 2,4,5-T transport could be reversed by treating the plant with Gibberellic Acid (GA). [] This suggests a potential interplay between 4-Pyrimidinemethanol derivatives, GA, and the plant's internal transport mechanisms for growth regulators.
Q2: What are the key structural features of 4-Pyrimidinemethanol and related compounds mentioned in the research?
A2: 4-Pyrimidinemethanol serves as a central structural element in various compounds discussed in the research, particularly those classified as growth retardants.
- Ancymidol: This compound, chemically defined as α-Cyclopropyl-α-(4-methoxyphenyl)-4-pyrimidinemethanol, features a 4-Pyrimidinemethanol core. []
- Other Derivatives: The research also explores 2- and 4-(Halogenomethyl)pyrimidines, synthesized through direct halogenation of 2- or 4-Methylpyrimidine. [] These derivatives highlight the chemical versatility of the pyrimidine ring and its susceptibility to modifications, paving the way for potential variations in biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



